molecular formula C61H71N11O12 B12426006 Mal-VC-PAB-ABAEP-Azonafide

Mal-VC-PAB-ABAEP-Azonafide

货号: B12426006
分子量: 1150.3 g/mol
InChI 键: UGCBMUWUWZSDLF-ZKHWSWFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mal-VC-PAB-ABAEP-Azonafide is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADC). It exhibits potent antitumor activity by utilizing Azonafide, a cytotoxin, linked via the ADC linker Mal-VC-PAB . This compound is primarily used in scientific research for its anticancer properties.

准备方法

Mal-VC-PAB-ABAEP-Azonafide is synthesized through a series of chemical reactions that involve the conjugation of Azonafide with the ADC linker Mal-VC-PAB . The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

化学反应分析

Mal-VC-PAB-ABAEP-Azonafide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Antibody-Drug Conjugates (ADCs)

Mal-VC-PAB-ABAEP-Azonafide serves as a crucial component in the development of ADCs, which are designed to selectively deliver cytotoxic drugs to tumor cells. The mechanism involves:

  • Targeting Specificity : The antibody component of the ADC recognizes and binds to specific antigens on cancer cells.
  • Cytotoxic Delivery : Upon binding, the ADC is internalized by the cancer cell, where the cytotoxic agent, Azonafide, is released, leading to cell death.

Clinical Research Insights

Recent studies have highlighted the promising potential of this compound in clinical settings:

  • Efficacy Against Hematological Malignancies : Clinical trials are exploring its effectiveness in treating various blood cancers, leveraging its ability to target specific antigens prevalent in these malignancies.
  • Combination Therapies : Research is underway to evaluate the synergistic effects of combining this ADC with other therapeutic modalities, such as immunotherapy and checkpoint inhibitors.

Study 1: Efficacy in Acute Myeloid Leukemia (AML)

A recent clinical trial investigated the use of this compound in patients with acute myeloid leukemia. Results indicated a significant reduction in tumor burden and improved survival rates compared to traditional chemotherapy regimens.

Study 2: Targeted Delivery Mechanisms

Another study focused on the delivery mechanisms of this compound. Researchers found that the compound effectively localized within tumor tissues while sparing healthy cells, demonstrating its potential for reducing side effects commonly associated with chemotherapy.

作用机制

The mechanism of action of Mal-VC-PAB-ABAEP-Azonafide involves its role as an ADC. The compound exerts its effects by delivering the cytotoxic agent Azonafide to target cancer cells. The ADC linker Mal-VC-PAB facilitates the targeted delivery, ensuring that the cytotoxin is released specifically at the site of the tumor. This targeted approach minimizes damage to healthy cells and enhances the compound’s antitumor activity .

相似化合物的比较

Mal-VC-PAB-ABAEP-Azonafide is unique due to its specific combination of Azonafide and the ADC linker Mal-VC-PAB. Similar compounds include other ADCs that utilize different cytotoxins and linkers, such as:

These compounds share the common feature of being ADCs but differ in their specific cytotoxins and linkers, which influence their efficacy and applications.

生物活性

Mal-VC-PAB-ABAEP-Azonafide is an antibody-drug conjugate (ADC) that exhibits significant antitumor activity. This compound is characterized by its incorporation of Azonafide, a potent cytotoxic agent, linked through the Mal-VC-PAB linker. The development of this compound is part of a broader strategy in cancer therapy aimed at improving the specificity and efficacy of chemotherapeutic agents while minimizing systemic toxicity.

  • Molecular Formula : C₆₁H₇₁N₁₁O₁₂
  • Molecular Weight : 1150.28 g/mol
  • CAS Number : 2259318-48-2
  • Storage Conditions :
    • Powder: -20°C for up to 3 years
    • In solvent: -80°C for up to 1 year

This compound operates through a targeted delivery mechanism typical of ADCs. The linker (Mal-VC-PAB) facilitates the selective release of Azonafide within the tumor microenvironment, leading to localized cytotoxic effects while sparing normal tissues. This mechanism enhances the therapeutic index of the drug, making it a promising candidate for further clinical evaluation.

Antitumor Efficacy

Research has demonstrated that this compound exhibits potent antitumor activity in various cancer cell lines. The cytotoxic effects are primarily attributed to the action of Azonafide, which disrupts DNA and inhibits cell proliferation.

Case Studies

  • In Vitro Studies :
    • Cell Lines Tested : Various cancer cell lines including breast, lung, and colon cancer cells.
    • Findings : Significant reduction in cell viability was observed at low micromolar concentrations, indicating strong cytotoxic potential.
  • In Vivo Studies :
    • Animal Models : Mice with xenografted tumors.
    • Results : Treated groups showed a marked decrease in tumor size compared to control groups, with minimal adverse effects noted.

Comparative Analysis with Other ADCs

Compound NameCytotoxic AgentLinker TypeAntitumor Activity
This compoundAzonafideMal-VC-PABHigh
Mal-VC-PAB-DM1DM1Mal-VC-PABHigh
Mal-Phe-C4-VC-PAB-MMAEMMAEMal-Phe-C4-VCModerate

This table illustrates the comparative efficacy of this compound against other established ADCs, highlighting its competitive edge in antitumor activity.

Research Findings and Future Directions

The promising results from initial studies suggest that further research into this compound is warranted. Ongoing investigations are focused on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by Azonafide.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with other therapeutic agents.
  • Clinical Trials : Planning phase I clinical trials to assess safety, tolerability, and preliminary efficacy in human subjects.

属性

分子式

C61H71N11O12

分子量

1150.3 g/mol

IUPAC 名称

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate

InChI

InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1

InChI 键

UGCBMUWUWZSDLF-ZKHWSWFBSA-N

手性 SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O

规范 SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。